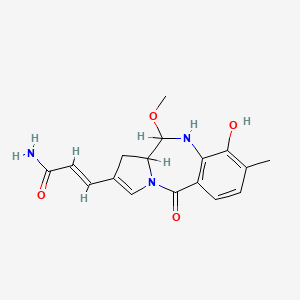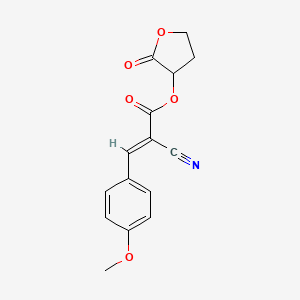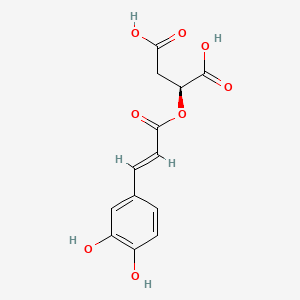![molecular formula C21H22O9 B1231120 3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/structure/B1231120.png)
3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by its unique structure, which includes a hydroxy group at position 3, methyl groups at positions 6 and 7, an oxo group at position 9, and a β-D-glucopyranosyloxy group at position 1 . This compound has garnered interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one involves several steps, starting from the basic xanthone structure. . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from the roots of Polygonum multiflorum Thunb. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material . Advanced chromatographic techniques are then employed to purify the compound to the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 3 can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group at position 9 can be reduced to form hydroxyl derivatives.
Substitution: The methyl groups at positions 6 and 7 can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways . The hydroxy and oxo groups play a crucial role in its biological activity by interacting with specific enzymes and receptors .
Comparación Con Compuestos Similares
3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one can be compared with other xanthone glycosides, such as mangiferin and isomangiferin. While these compounds share a similar xanthone core structure, this compound is unique due to its specific substitution pattern and glycosylation .
List of Similar Compounds
- Mangiferin
- Isomangiferin
- Swertiamarin
- Bellidifolin
These compounds, like this compound, are known for their diverse biological activities and are subjects of ongoing research .
Propiedades
Fórmula molecular |
C21H22O9 |
|---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C21H22O9/c1-8-3-11-12(4-9(8)2)28-13-5-10(23)6-14(16(13)17(11)24)29-21-20(27)19(26)18(25)15(7-22)30-21/h3-6,15,18-23,25-27H,7H2,1-2H3/t15-,18-,19+,20-,21-/m1/s1 |
Clave InChI |
WMAOOSUVFZELAH-CMWLGVBASA-N |
SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
SMILES isomérico |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


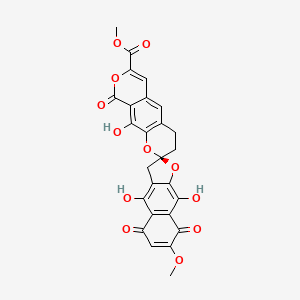
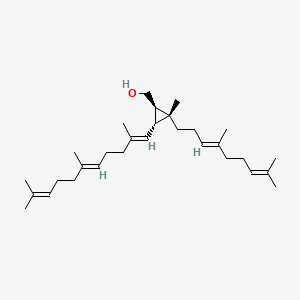
![(3Z,7E,11E)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1231042.png)
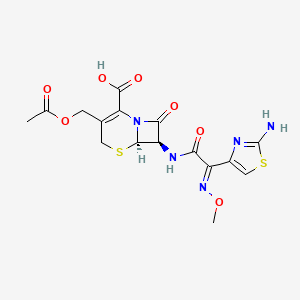
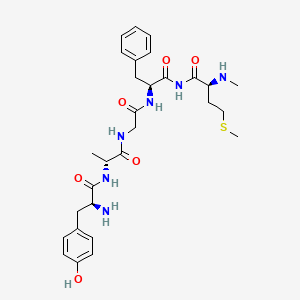
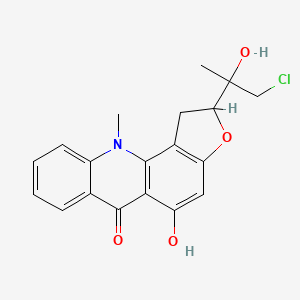
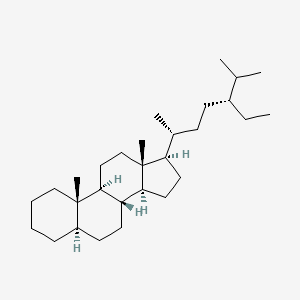
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B1231049.png)
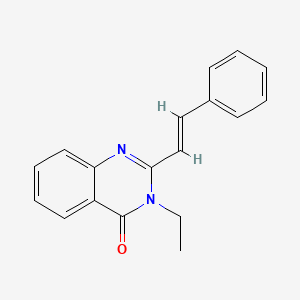
![2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B1231052.png)
![1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan](/img/structure/B1231054.png)
